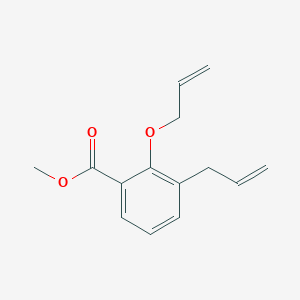

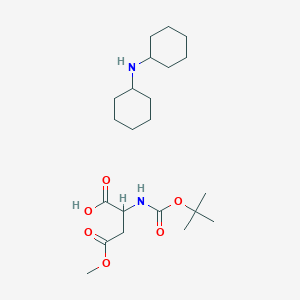

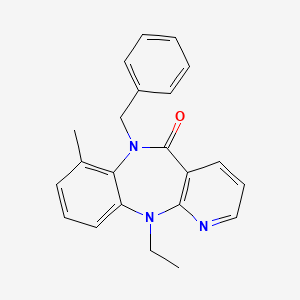

![molecular formula C9H12IN3O5 B15196856 4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one](/img/structure/B15196856.png)

4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

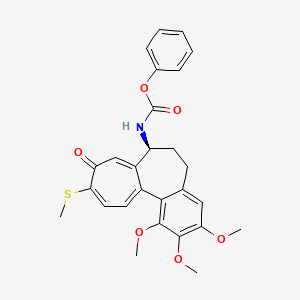

5-Iodocytidine is a chemically modified nucleoside, specifically a derivative of cytidine, where an iodine atom is substituted at the 5-position of the cytosine ring. This compound is of significant interest in the fields of nucleic acid research and molecular biology due to its unique properties and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodocytidine typically involves the iodination of cytidine. One common method includes the use of iodine and a suitable oxidizing agent, such as iodic acid, in an aqueous medium. The reaction is carried out under controlled conditions to ensure selective iodination at the 5-position of the cytosine ring.

Industrial Production Methods: Industrial production of 5-Iodocytidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 5-Iodocytidine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are commonly used to introduce various substituents at the 5-position.

Photocrosslinking Reactions: 5-Iodocytidine can participate in photocrosslinking reactions with nucleoproteins, making it useful in studying nucleic acid-protein interactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

Cross-Coupling: Palladium catalysts, along with appropriate ligands and bases, are used under inert atmosphere conditions.

Photocrosslinking: UV irradiation at specific wavelengths (e.g., 325 nm) is employed to induce crosslinking.

Major Products:

- Substituted cytidine derivatives

- Cross-coupled products with various functional groups

- Photocrosslinked nucleoprotein complexes

Aplicaciones Científicas De Investigación

5-Iodocytidine has a wide range of applications in scientific research:

Nucleic Acid Research: It is used as a probe to study nucleic acid structure and function, particularly in the context of RNA and DNA interactions.

Photocrosslinking Studies: Due to its ability to form covalent bonds with proteins upon UV irradiation, it is used to investigate nucleic acid-protein interactions.

Epigenetic Research: Modified cytidine derivatives, including 5-Iodocytidine, are used to study DNA methylation and its role in gene regulation.

Drug Development: It serves as a precursor for the synthesis of various nucleoside analogs with potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of 5-Iodocytidine involves its incorporation into nucleic acids, where it can participate in base pairing and structural modifications. The iodine atom at the 5-position enhances its reactivity, allowing it to form covalent bonds with proteins during photocrosslinking. This property is exploited to study the interactions between nucleic acids and proteins, providing insights into molecular mechanisms and pathways.

Comparación Con Compuestos Similares

5-Iodouracil: Another iodinated nucleoside used in photocrosslinking studies.

5-Bromocytidine: Similar to 5-Iodocytidine but with a bromine atom, used in nucleic acid research.

5-Methylcytidine: A naturally occurring modified nucleoside involved in DNA methylation.

Uniqueness of 5-Iodocytidine:

- The presence of the iodine atom at the 5-position provides unique reactivity, particularly in photocrosslinking applications.

- It offers higher selectivity and efficiency in forming covalent bonds with proteins compared to other halogenated nucleosides.

Propiedades

IUPAC Name |

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQGJDJXUSAEMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12IN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

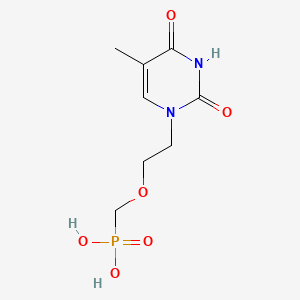

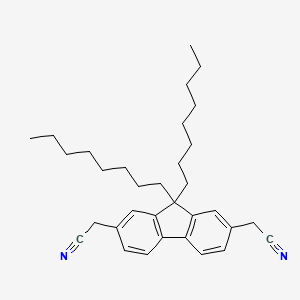

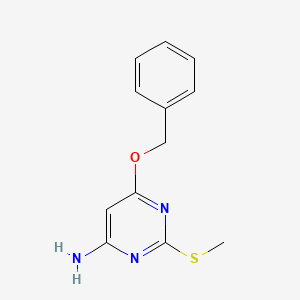

![[(3S,5S,10S,13S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B15196857.png)